
6-Bromo-7-isopropoxyisoquinolin-1(2H)-one
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Overview
Description
6-Bromo-7-isopropoxyisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the isoquinoline ring.
Isopropoxylation: Introduction of an isopropoxy group at the 7th position.
Cyclization: Formation of the isoquinolin-1(2H)-one core structure.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-isopropoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The isopropoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of oxidized isoquinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-isopropoxyisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: Lacks the isopropoxy group.
7-Isopropoxyisoquinoline: Lacks the bromine atom.
Isoquinolin-1(2H)-one: Lacks both bromine and isopropoxy groups.
Uniqueness
6-Bromo-7-isopropoxyisoquinolin-1(2H)-one is unique due to the presence of both bromine and isopropoxy groups, which may confer specific chemical and biological properties not found in similar compounds.
Biological Activity
6-Bromo-7-isopropoxyisoquinolin-1(2H)-one is a synthetic compound derived from the isoquinoline family, known for its diverse biological activities. This article focuses on its biological activity, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C12H12BrN1O2
- Molecular Weight: 283.13 g/mol
- CAS Number: 13899776
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Modulation: It can interact with receptors, potentially affecting signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Properties
Several studies have explored the compound's anticancer potential:
- In Vitro Studies: Cell line assays have shown that this compound can induce apoptosis in cancer cells, leading to reduced viability.
- Mechanistic Insights: The compound appears to activate caspase pathways, which are essential for programmed cell death.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, which are critical factors in neuronal damage.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers. This suggests its potential as a lead compound for developing new anticancer therapies.
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
6-bromo-7-propan-2-yloxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H12BrNO2/c1-7(2)16-11-6-9-8(5-10(11)13)3-4-14-12(9)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
JPIAWMRTTKVUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=CNC(=O)C2=C1)Br |
Origin of Product |
United States |
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